AM694 4-iodo isomer
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Overview
Description
AM694 4-iodo isomer: is a potent synthetic cannabinoid. It is an analog of AM694, containing a 4-iodophenyl group linked by methanone to the indole base . The compound is primarily used in forensic and research applications due to its potent activity at cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AM694 4-iodo isomer involves the introduction of a 4-iodophenyl group to the indole base. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is formulated as a solution in methanol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: AM694 4-iodo isomer can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The 4-iodophenyl group can participate in substitution reactions, potentially leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Scientific Research Applications
Chemistry: AM694 4-iodo isomer is used as an analytical reference standard in forensic chemistry and toxicology . It is employed in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids .
Biology: In biological research, this compound is used to study the activity of cannabinoid receptors. It helps in understanding the binding affinity and activity of synthetic cannabinoids at these receptors .
Medicine: While this compound is not used in clinical medicine, it contributes to the development of new therapeutic agents targeting cannabinoid receptors. Research on this compound can provide insights into the potential medical applications of synthetic cannabinoids.
Industry: In the industrial sector, this compound is used in the development and testing of new synthetic cannabinoids. It serves as a reference standard for quality control and regulatory compliance .
Mechanism of Action
Molecular Targets and Pathways: AM694 4-iodo isomer exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors . The compound’s affinity for these receptors has not been fully determined, but it is known to interact with the endocannabinoid system, influencing various physiological processes .
Comparison with Similar Compounds
AM2201: Another synthetic cannabinoid with a similar indole base structure but different substituents.
Uniqueness: this compound is unique due to the presence of the 4-iodophenyl group, which distinguishes it from other synthetic cannabinoids. This structural difference can influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNGBBXXDDHBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017330 |
Source
|
Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-92-5 |
Source
|
Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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